molecular formula C14H32OP2 B14499080 1,3-Di-tert-butyl-1,3-di(propan-2-yl)diphosphoxane CAS No. 62969-17-9

1,3-Di-tert-butyl-1,3-di(propan-2-yl)diphosphoxane

Cat. No.: B14499080
CAS No.: 62969-17-9
M. Wt: 278.35 g/mol
InChI Key: PMNXUHBSCQZPSN-UHFFFAOYSA-N
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Description

1,3-Di-tert-butyl-1,3-di(propan-2-yl)diphosphoxane is an organophosphorus compound characterized by its unique structure, which includes two tert-butyl groups and two propan-2-yl groups attached to a diphosphoxane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-tert-butyl-1,3-di(propan-2-yl)diphosphoxane typically involves the reaction of tert-butylphosphine with propan-2-yl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butyl-1,3-di(propan-2-yl)diphosphoxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The tert-butyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

1,3-Di-tert-butyl-1,3-di(propan-2-yl)diphosphoxane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butyl-1,3-di(propan-2-yl)diphosphoxane involves its interaction with molecular targets through its phosphorus atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can coordinate with metal centers to facilitate chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Di-tert-butyl-1,3-propanediamine: This compound shares the tert-butyl groups but has a different backbone structure.

    Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine: Similar in having tert-butyl groups and phosphine functionality.

Uniqueness

1,3-Di-tert-butyl-1,3-di(propan-2-yl)diphosphoxane is unique due to its diphosphoxane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

62969-17-9

Molecular Formula

C14H32OP2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl-[tert-butyl(propan-2-yl)phosphanyl]oxy-propan-2-ylphosphane

InChI

InChI=1S/C14H32OP2/c1-11(2)16(13(5,6)7)15-17(12(3)4)14(8,9)10/h11-12H,1-10H3

InChI Key

PMNXUHBSCQZPSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C(C)(C)C)OP(C(C)C)C(C)(C)C

Origin of Product

United States

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